molecular formula C6H7NO2 B14744048 5-Cyanopent-3-enoic acid CAS No. 821-27-2

5-Cyanopent-3-enoic acid

Cat. No.: B14744048
CAS No.: 821-27-2
M. Wt: 125.13 g/mol
InChI Key: LTCGUGJGQJOVJN-UHFFFAOYSA-N
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Description

5-Cyanopent-3-enoic acid is an organic compound with the molecular formula C6H7NO2 It is characterized by the presence of a cyano group (-CN) attached to the third carbon of a pentenoic acid chain

Preparation Methods

The synthesis of 5-Cyanopent-3-enoic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where malonic acid derivatives react with aldehydes in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by various bases like piperidine or pyridine .

Industrial production methods may involve more scalable processes, such as the direct treatment of amines with cyanoacetates. This method can be performed without solvents at elevated temperatures, making it efficient for large-scale synthesis .

Chemical Reactions Analysis

5-Cyanopent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 5-aminopent-3-enoic acid.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyanopent-3-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Cyanopent-3-enoic acid exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

5-Cyanopent-3-enoic acid can be compared with other similar compounds, such as:

    Pent-3-enoic acid: Lacks the cyano group, resulting in different reactivity and applications.

    3-Cyanopropanoic acid: Shorter carbon chain, leading to different physical and chemical properties.

    5-Aminopent-3-enoic acid:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .

Properties

CAS No.

821-27-2

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5-cyanopent-3-enoic acid

InChI

InChI=1S/C6H7NO2/c7-5-3-1-2-4-6(8)9/h1-2H,3-4H2,(H,8,9)

InChI Key

LTCGUGJGQJOVJN-UHFFFAOYSA-N

Canonical SMILES

C(C=CCC(=O)O)C#N

Origin of Product

United States

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